molecular formula C14H20FN3O3S B6970179 N-[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide

N-[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide

Cat. No.: B6970179
M. Wt: 329.39 g/mol
InChI Key: LKNOLAKYIJNYKJ-UHFFFAOYSA-N
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Description

N-[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a fluorinated pyridine ring, a piperidine moiety, and a sulfonamide group

Properties

IUPAC Name

N-[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O3S/c1-2-7-22(20,21)17-13-3-5-18(6-4-13)14(19)11-8-12(15)10-16-9-11/h8-10,13,17H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNOLAKYIJNYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1CCN(CC1)C(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide typically involves multiple steps:

    Formation of the Fluoropyridine Intermediate: The starting material, 5-fluoropyridine-3-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Coupling with Piperidine: The acid chloride is then reacted with piperidine in the presence of a base such as triethylamine (TEA) to form the amide intermediate.

    Sulfonamide Formation: The final step involves the reaction of the amide intermediate with propane-1-sulfonyl chloride in the presence of a base like sodium hydroxide (NaOH) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, potentially converting it to an alcohol.

    Substitution: The fluorine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which N-[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity through halogen bonding, while the piperidine and sulfonamide groups can interact with active sites or allosteric sites on proteins. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-fluorophenyl)piperidin-4-yl]propane-1-sulfonamide: Similar structure but with a phenyl ring instead of a pyridine ring.

    N-[1-(5-chloropyridine-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

N-[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide is unique due to the presence of the fluoropyridine ring, which can enhance its binding affinity and specificity for certain biological targets. The combination of the piperidine and sulfonamide groups also contributes to its distinct pharmacological profile, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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